[(2S,4S,5R)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate
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Overview
Description
[(2S,4S,5R)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate is a complex organic compound characterized by its unique stereochemistry and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,4S,5R)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[(2S,4S,5R)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure selectivity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
[(2S,4S,5R)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a pharmaceutical intermediate for drug development.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of [(2S,4S,5R)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- [(2S,3R,4S,5R,6R)-2-[[(1S,4aR,5S,7aS)-7-(benzoyloxymethyl)-5-hydroxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-4,5-dibenzoyloxy-6-(benzoyloxymethyl)tetrahydropyran-3-yl] benzoate
- [(2R,3R,4S,5S)-2-[(Benzoyloxy)methyl]-5-cyanotetrahydrofuran-3,4-diyl dibenzoate]
Uniqueness
[(2S,4S,5R)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate is unique due to its specific stereochemistry and the presence of both fluoro and benzoyloxy groups. These features confer distinct chemical properties and reactivity, making it valuable for specialized applications .
Properties
Molecular Formula |
C26H21FO7 |
---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
[(2S,4S,5R)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C26H21FO7/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26H,16H2/t20-,21-,22?,26+/m0/s1 |
InChI Key |
JOAHVPNLVYCSAN-JQNKMCFMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@H]2C([C@@H]([C@H](O2)OC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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